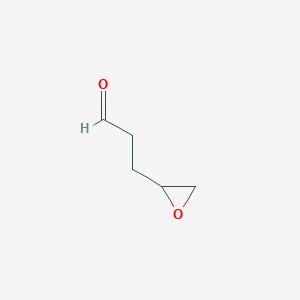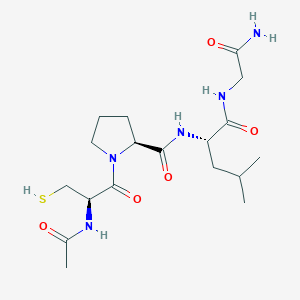![molecular formula C13H16BrCl2O5P B14468753 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate CAS No. 66352-36-1](/img/structure/B14468753.png)
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is a chemical compound with a complex structure that includes both phosphonate and benzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoates, depending on the nucleophile used.
Hydrolysis: The major products are 2-bromobenzoic acid and bis(2-chloroethoxy)phosphoryl ethanol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the benzoate group.
Bis(2-chloroethoxy)ethyl ether: Similar in structure but lacks the phosphonate group.
2-Bromobenzoic acid: Contains the benzoate group but lacks the phosphonate and chloroethoxy groups.
Uniqueness
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is unique due to its combination of phosphonate and benzoate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66352-36-1 |
|---|---|
Molekularformel |
C13H16BrCl2O5P |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
2-[bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H16BrCl2O5P/c14-12-4-2-1-3-11(12)13(17)19-9-10-22(18,20-7-5-15)21-8-6-16/h1-4H,5-10H2 |
InChI-Schlüssel |
XFDZDXSIQZEESI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OCCP(=O)(OCCCl)OCCCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


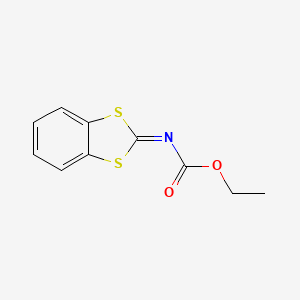
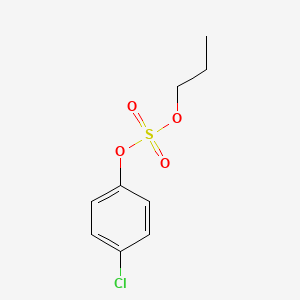

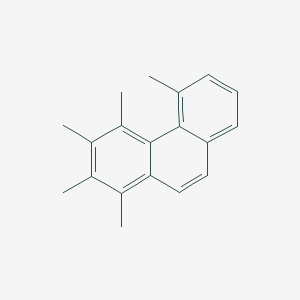

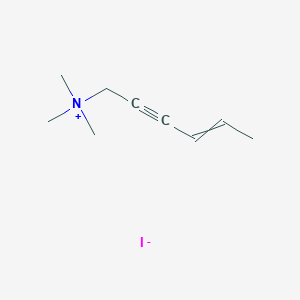
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)


